4-Butyloctyl phenylacetate
Description
4-Butyloctyl phenylacetate (Chemical Formula: C₂₀H₃₂O₂; CAS: 5421-37-4) is a phenylacetate ester characterized by a branched 4-butyloctyl alkyl chain esterified to the phenylacetic acid moiety . This structural feature imparts unique physicochemical properties, such as increased lipophilicity and reduced volatility compared to shorter-chain phenylacetate derivatives.
Properties
CAS No. |
5421-37-4 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-butyloctyl 2-phenylacetate |
InChI |
InChI=1S/C20H32O2/c1-3-5-11-18(12-6-4-2)15-10-16-22-20(21)17-19-13-8-7-9-14-19/h7-9,13-14,18H,3-6,10-12,15-17H2,1-2H3 |
InChI Key |
ITYLRXZMXHVAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)CCCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyloctyl phenylacetate can be synthesized through the esterification reaction between phenylacetic acid and 4-butyloctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 4-butyloctyl phenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 4-butyloctyl phenylacetate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Butyloctyl phenylacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylacetic acid and 4-butyloctanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Phenylacetic acid and 4-butyloctanol.
Reduction: Phenylmethanol and 4-butyloctanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
4-Butyloctyl phenylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butyloctyl phenylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenylacetic acid and 4-butyloctanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Phenylacetate Derivatives
The following table compares 4-butyloctyl phenylacetate with structurally and functionally related phenylacetate compounds, highlighting key differences in properties, biological activity, and applications:
Key Comparative Insights:
Structural Influence on Function :
- Alkyl chain length (e.g., 4-butyloctyl vs. methyl) correlates with lipophilicity and application scope. Long-chain derivatives like 4-butyloctyl phenylacetate are suited for industrial solvents, while methyl esters (e.g., Methyl 4-chlorophenylacetate) serve as pharmaceutical intermediates .
- Substituents on the aromatic ring (e.g., chlorine, hydroxyl) dictate reactivity and biological interactions. Chlorine enhances chemical stability, whereas hydroxyl groups enable participation in metabolic pathways .
Biological Activity: Free phenylacetate exhibits anticancer activity via apoptosis induction, while its conjugates (e.g., L-Ornithine phenylacetate) leverage ammonia-scavenging for hepatic therapy .
Industrial vs. Therapeutic Utility: 4-Butyloctyl phenylacetate’s lack of polar groups limits biomedical use but enhances utility in nonpolar solvent systems. Conversely, L-Ornithine phenylacetate’s zwitterionic structure enables systemic ammonia clearance, demonstrating how functionalization tailors pharmacokinetics .
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